Isoplagiochin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoplagiochin A is a natural product found in Heteroscyphus planus with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis of Isoplagiochin A

The synthesis of this compound is often achieved through advanced organic chemistry techniques. Notably, palladium-catalyzed methods such as the Suzuki-Miyaura coupling have been utilized to create complex structures efficiently. For instance, a recent study demonstrated a concise 10-step asymmetric synthesis of Isoplagiochin D, a related compound, which showcases the methodologies that could be adapted for this compound synthesis .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antitumor Activity : Studies have shown that compounds similar to this compound possess significant anti-cancer properties. For example, macrocyclic bis(bibenzyl) derivatives have demonstrated pro-apoptotic effects and inhibition of cell growth in various cancer cell lines .

- Mechanisms of Action : The anti-tumor effects are believed to occur through mechanisms such as the induction of apoptosis and modulation of cell cycle progression. Specific studies indicate that these compounds can activate caspase pathways and alter the expression of key regulatory proteins involved in apoptosis .

- Multidrug Resistance Reversal : Some derivatives of bis(bibenzyl) compounds have been shown to reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Table 1: Summary of Biological Activities Related to this compound

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | Induces apoptosis | |

| This compound | PC-3 (Prostate cancer) | Cell cycle arrest | |

| Isoplagiochin D | Various cancer types | Cytotoxic effects |

Notable Case Studies:

- Antitumor Efficacy in MCF-7 Cells : Research indicates that this compound can inhibit cell growth and induce apoptosis in MCF-7 breast cancer cells, with increased levels of cleaved caspases observed post-treatment .

- Mechanistic Insights : Further investigations into the mechanisms revealed that this compound affects mitochondrial pathways and alters the Bax/Bcl-2 ratio, which is crucial for initiating apoptosis .

Potential in Drug Development

The unique structural characteristics and biological activities of this compound position it as a promising candidate for drug development:

- Lead Compound for Anticancer Drugs : Given its efficacy against various cancer cell lines, this compound could serve as a lead compound for developing new anticancer therapies.

- Chemical Modifications : The ability to modify its structure through synthetic chemistry opens avenues for enhancing its bioactivity and reducing potential side effects.

Analyse Chemischer Reaktionen

Sonogashira Coupling

Initial synthesis employs the Sonogashira protocol to introduce two-carbon bridges:

-

Reagents : Pd(PPh₃)₄, CuI, Et₃N.

-

Optimization : A palladium-free modification improved yields, enabling the formation of mixed tolane precursors .

McMurry Cyclization

The McMurry reaction is critical for macrocycle formation under high ring strain:

-

Conditions : Intramolecular coupling of aldehydes/ketones.

-

Outcome : Enables synthesis of ring-strained frameworks, including isoplagiochin derivatives with tolane bridges .

| Reaction Type | Key Components | Yield | Notes |

|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI | 30% | Homo-coupling observed |

| McMurry | Aldehydes/ketones | Higher | Overcomes ring strain |

Ring Strain Analysis

-

Natural Compounds : Isoplagiochin C/D exhibit moderate ring strain due to saturated ethylene bridges .

-

Synthetic Variants : Introduction of unsaturated bridges (stilbene/tolane) increases rigidity and strain .

Axial Chirality

-

Energy Barrier : Racemization energy for isoplagiochin C enantiomers is 102 kJ/mol .

-

Diastereomers : Four interconverting forms exist, with C2 conformations as global minima .

| Compound | Bridge Type | Ring Strain | Racemization Energy |

|---|---|---|---|

| Isoplagiochin C | Saturated ethylene | Moderate | 102 kJ/mol |

| Synthetic variants | Stilbene/tolane | Higher | TBD |

Design of Experiments (DoE)

-

Factors Optimized : Glyoxylic acid amount, aluminum oxide, temperature, sodium hydroxide .

-

Outcome : Yields improved from <20% to >70% through factorial designs .

Kinetic Studies

-

Mechanism : Alkylation of indolphenol with chloropyrrolidine involves azetidinium ion formation (slow step) followed by rapid nucleophilic substitution .

-

Solvent/Conditions : Base equivalents and solvent choice critical for yield .

Enantiomer Correlation

-

Hydrogenolysis : Conversion of enantiopure isoplagiochin C to D confirmed stereochemical integrity .

-

Racemization : No racemization observed during synthesis, confirming axial chirality stability .

Diastereomer Dynamics

Eigenschaften

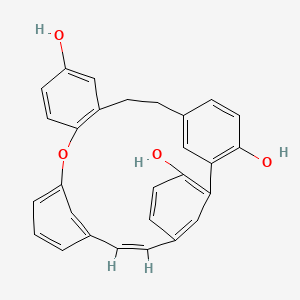

Molekularformel |

C28H22O4 |

|---|---|

Molekulargewicht |

422.5 g/mol |

IUPAC-Name |

(7Z)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol |

InChI |

InChI=1S/C28H22O4/c29-22-10-13-28-21(17-22)9-6-20-8-12-27(31)25(16-20)24-15-19(7-11-26(24)30)5-4-18-2-1-3-23(14-18)32-28/h1-5,7-8,10-17,29-31H,6,9H2/b5-4- |

InChI-Schlüssel |

DLWONXBMHBQJCM-PLNGDYQASA-N |

Isomerische SMILES |

C1CC2=C(C=CC(=C2)O)OC3=CC=CC(=C3)/C=C\C4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O |

Kanonische SMILES |

C1CC2=C(C=CC(=C2)O)OC3=CC=CC(=C3)C=CC4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O |

Synonyme |

isoplagiochin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.